molecular formula C20H24N4O4 B2604857 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine CAS No. 1021074-83-8

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine

Cat. No.: B2604857
CAS No.: 1021074-83-8
M. Wt: 384.436
InChI Key: PNPNCGNFLWTSAV-UHFFFAOYSA-N
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Description

The compound 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is a pyrimidine derivative featuring a benzodioxole-carbonyl-piperazine moiety at the 4-position, a methyl group at the 2-position, and a propoxy chain at the 6-position. Its structure combines aromatic, heterocyclic, and aliphatic components, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(2-methyl-6-propoxypyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O4/c1-3-10-26-19-12-18(21-14(2)22-19)23-6-8-24(9-7-23)20(25)15-4-5-16-17(11-15)28-13-27-16/h4-5,11-12H,3,6-10,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNPNCGNFLWTSAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole moiety, followed by the formation of the piperazine ring, and finally, the construction of the pyrimidine core. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to changes in cellular pathways. For example, it has been studied as an inhibitor of carbonic anhydrase IX, which plays a role in cancer cell metabolism .

Comparison with Similar Compounds

Key Structural Features:

  • Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms, substituted at positions 2, 4, and 4.
  • Substituents :
    • 2-Methyl : Enhances steric bulk and lipophilicity.
    • 6-Propoxy : A three-carbon alkoxy chain that may improve solubility and membrane permeability compared to shorter chains.

While direct pharmacological data for this compound are unavailable in the provided evidence, structural analogs (e.g., 2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine ) have been characterized crystallographically, with single-crystal X-ray studies revealing precise bond lengths (mean C–C = 0.002 Å) and low R factors (0.039), indicating high structural reliability .

Comparison with Similar Compounds

Structural Comparison (Table 1)

Compound Name Core Structure Key Substituents Functional Groups Pharmacological Notes
4-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine Pyrimidine 2-Methyl, 6-propoxy, 4-(benzodioxole-carbonyl-piperazine) Benzodioxole, carbonyl, piperazine Potential CNS or kinase modulation
2-{4-[(1,3-Benzodioxol-5-yl)methyl]-piperazin-1-yl}pyrimidine Pyrimidine 4-(Benzodioxole-methyl-piperazine) Benzodioxole, piperazine Structurally validated via X-ray
2-Methyl-5-(trifluoromethyl)benzonitrile Benzonitrile 2-Methyl, 5-(trifluoromethyl) Trifluoromethyl, nitrile High electronegativity; agrochemical use
2-Methyl-5-bromopyridine Pyridine 2-Methyl, 5-bromo Bromine Halogenation for coupling reactions
2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine Thienopyrimidine 2-Methyl, fused thiophene-pyrimidine Thiophene, pyrimidine Heterocyclic diversity for drug design

Key Findings:

Benzodioxole Derivatives: The target compound’s benzodioxole-carbonyl-piperazine group differs from the benzodioxole-methyl-piperazine in by replacing a methylene (-CH₂-) with a carbonyl (-CO-). This modification likely enhances hydrogen-bond acceptor capacity and metabolic stability due to reduced susceptibility to oxidative cleavage .

Substituent Effects: 6-Propoxy vs.

Core Heterocycle Comparison: Pyrimidine vs. Pyridine/Thienopyrimidine: Pyrimidines (e.g., target compound) are more electron-deficient than pyridines, influencing binding to biological targets like enzymes or receptors. Thienopyrimidines (e.g., 2-Methyl-5,7-dihydrothieno[3,4-d]pyrimidine ) introduce sulfur atoms, altering electronic properties and solubility.

Functional Group Diversity :

  • Trifluoromethyl (CF₃) Groups (e.g., 2-Methyl-5-(trifluoromethyl)benzonitrile ) increase electronegativity and metabolic resistance, whereas bromine (e.g., 2-Methyl-5-bromopyridine ) facilitates cross-coupling reactions in synthesis.

Research Implications and Limitations

  • The structural data from validate methodologies for analyzing benzodioxole-pyrimidine hybrids, but pharmacological comparisons remain speculative without direct bioactivity studies.
  • Compounds with trifluoromethyl or thienopyrimidine cores highlight the importance of heterocyclic diversity in drug discovery, though their applications differ from the target compound’s likely profile.

Biological Activity

The compound 4-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-2-methyl-6-propoxypyrimidine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O4C_{18}H_{22}N_4O_4, with a molecular weight of 366.39 g/mol. Its structure features a pyrimidine core substituted with a piperazine ring and a benzodioxole moiety, which are known for their diverse biological activities.

Structural Characteristics

FeatureDescription
IUPAC Name This compound
Molecular Formula C18H22N4O4
Molecular Weight 366.39 g/mol
CAS Number Not specified

Anticancer Properties

Research indicates that compounds with similar structural motifs often exhibit anticancer properties . For instance, derivatives containing the benzodioxole moiety have shown efficacy against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential . Studies suggest that piperazine derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Interaction Studies

Understanding the interactions of this compound with biological targets is crucial for elucidating its pharmacological profile. Initial studies suggest that it may interact with specific receptors involved in cancer progression and inflammatory responses.

Study 1: Synthesis and Biological Evaluation

A study conducted by Redda et al. synthesized several analogs of piperazine derivatives, including the target compound. The results highlighted significant anti-inflammatory and anticancer activities , with varying efficacy based on structural modifications made to the piperazine ring .

In another investigation, the mechanism of action was explored through in vitro assays. The findings indicated that the compound effectively inhibited the growth of cancer cells by inducing cell cycle arrest at the G0/G1 phase and promoting apoptosis through caspase activation .

Tables Summarizing Biological Activity

Compound NameBiological ActivityReference
This compoundAnticancer, Anti-inflammatory
Benzodioxole derivativesAnticancer
Piperazine derivativesAnti-inflammatory

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